molecular formula C6H12O6Y B213218 Yttrium acetate CAS No. 23363-14-6

Yttrium acetate

Cat. No.: B213218
CAS No.: 23363-14-6
M. Wt: 269.06 g/mol
InChI Key: NRCXXAZNACNPRH-UHFFFAOYSA-N
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Description

Yttrium acetate is a chemical compound with the formula (CH₃CO₂)₃Y. It is a white, crystalline salt that is soluble in water and mineral acids. This compound is commonly used as a precursor in the synthesis of other yttrium compounds, including yttrium oxides and yttrium fluorides .

Mechanism of Action

Target of Action

Yttrium acetate, a compound of the rare earth element yttrium, primarily targets calcium-dependent processes in vertebrate myocardium . It also finds use in medical imaging and therapy, particularly in the form of its isotopes, such as 90Y complexes for radiopharmaceuticals .

Mode of Action

This compound interacts with its targets by substituting calcium ions in biological systems. It has been found to decrease the rate of heart contractions and stimulate ion transport in rat heart mitochondria . This compound induces inhibition of energy-dependent Ca2+ transport into mitochondria, which results in a marked decrease of their swelling .

Biochemical Pathways

The action of this compound affects the calcium-dependent biochemical pathways in the myocardium. It inhibits the potential-modulated Ca2±channels of pacemaker and contractile cardiomyocytes (CM), and also affects the Ca2±carrier in the inner mitochondrial membrane (IMM) . The data confirming that Y3+ activates energy-dependent K+ transport catalyzed by mitochondrial uniporter and blocks Ca2±channels in the mitochondrial membrane are important for understanding the mechanisms of the Y3+ action on vertebrates and human CM .

Pharmacokinetics

The pharmacokinetics of yttrium, particularly in the form of its isotopes, has been studied extensively. For instance, the radioactive properties of 177Lu and 90Y, including their plasma and whole-body clearance kinetics, are similar . The terminal half-life is approximately 44 hours for both isotopes . The liver, bone, and spleen are the primary organs where yttrium is distributed .

Result of Action

The action of this compound results in molecular and cellular effects, particularly in the myocardium. It decreases the rate of heart contractions and stimulates ion transport in rat heart mitochondria . It also inhibits energy-dependent Ca2+ transport into mitochondria, affecting their swelling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solubility of this compound in water and mineral acids, as well as in solutions that complex with the Y3+ cations, can affect its action . Moreover, the temperature can influence the reaction of this compound, particularly in the synthesis of sodium yttrium fluoride (NaYF4) nanoparticles .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium acetate can be synthesized by reacting yttrium oxide with acetic acid. The process involves the following steps :

  • Pump analytically-pure glacial acetic acid and deionized water into a reaction kettle in a 1:1 volume ratio.
  • Stir and heat the mixture until it boils.
  • Slowly add yttrium oxide to the reaction kettle while rotating the stirring paddle at a speed of 60 to 80 revolutions per minute.
  • After the reaction is complete, heat the liquid to 110-125°C, then allow it to cool and crystallize naturally.
  • Filter the liquid, centrifugally dewater the reactant, and air the dewatered product in a dust-free room to achieve natural evaporation.

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The method is designed to be simple, efficient, and environmentally friendly, reducing production costs and pollution .

Chemical Reactions Analysis

Types of Reactions: Yttrium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Heating this compound in the presence of oxygen.

    Reduction: Using reducing agents such as hydrogen gas.

    Substitution: Reacting with acids like hydrochloric acid or sulfuric acid.

Major Products:

Scientific Research Applications

Yttrium acetate has a wide range of applications in scientific research :

Comparison with Similar Compounds

Yttrium acetate is unique due to its high solubility in water and low thermal decomposition temperature, making it attractive for hydrothermal reactions and co-precipitation processing . Similar compounds include:

These compounds share similar properties but differ in their solubility and thermal stability.

Properties

CAS No.

23363-14-6

Molecular Formula

C6H12O6Y

Molecular Weight

269.06 g/mol

IUPAC Name

acetic acid;yttrium

InChI

InChI=1S/3C2H4O2.Y/c3*1-2(3)4;/h3*1H3,(H,3,4);

InChI Key

NRCXXAZNACNPRH-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Y+3]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.[Y]

Key on ui other cas no.

23363-14-6

physical_description

Pellets or Large Crystals
Nonahydrate: Colorless solid;  [Hawley] Hydrate: White crystals;  [MSDSonline]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The same experimental methods were used for this study as were used for Example 8. The STARBURST™ polyamidoamine methylene-carboxylate terminated material (0.40 g 62.5% active, remainder sodium bromide, 0.12 mmol) was dissolved in 4-5 mL of deuterium oxide. The resultant pH was 11.5-12, which was lowered to 9.4 with 6N HCl prior to the experiment. A solution of yttrium acetate was prepared by dissolving yttrium chloride (0.1125 g, 0.37 mmol) and sodium acetate (0.0915 g, 1.1 mmol) in 1.5 mL of deuterium oxide, thus every 0.5 mL of solution contains one mole equivalent of metal.
[Compound]
Name
methylene-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4.5 (± 0.5) mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
yttrium chloride
Quantity
0.1125 g
Type
reactant
Reaction Step Three
Quantity
0.0915 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
yttrium acetate

Synthesis routes and methods II

Procedure details

A preferred method for the production of the admixture needed to produce an 8 wt% Y2O3 /ZrO2 spray dried material is described herein. A clear solution of yttrium acetate was prepared by dissolving 247 g of the Y(acetate)3. 3.5 H2O (0.76 mole) in 500 cc (28 mole) of 90° C. distilled water. This solution was added to an equal volume of hot (80° C.) n-propanol. This solution must be kept hot during the synthesis. Using a heated dropping funnel, the yttrium solution was slowly added to 2.66 kg (6.3 mole) of zirconium n-propoxide. An air driven propellor stirrer was used throughout the addition, and the stirring continued for an extra 30 min. The suspension was quite thick and was improved by the addition of one gram of p-hydroxybenzoic acid (0.2 wt% of the ZrO2) in 1.3 l of n-propanol to the zirconium alkoxide prior to the addition of the yttrium solution.
[Compound]
Name
Y(acetate)3
Quantity
247 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.76 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.66 kg
Type
catalyst
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
[Compound]
Name
ZrO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
zirconium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.3 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
yttrium acetate

Synthesis routes and methods III

Procedure details

The same experimental methods were used for this study as were used for Example 8. The starburst polyamidoamine methylene-carboxylate terminated material (0.40g 62.5% active, remainder sodium bromide, 0.12 mmol.) was dissolved in 4-5 ml of deuterium oxide. The resultant pH was 11.5-12, which was lowered to 9.4 with 6 N HC1 prior to the experiment. A solution of yttrium acetate was prepared by dissolving yttrium chloride (0.1125g, .37 mmol.) and sodium acetate (0.0915g, 1.1 mmol.) in 1.5 ml of deuterium oxide, thus every 0.5 ml of solution contains one mole equivalent of metal.
[Compound]
Name
methylene-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4.5 (± 0.5) mL
Type
solvent
Reaction Step One
Name
yttrium chloride
Quantity
0.1125 g
Type
reactant
Reaction Step Two
Quantity
0.0915 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
yttrium acetate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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